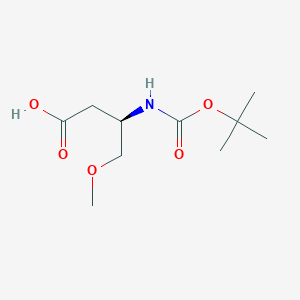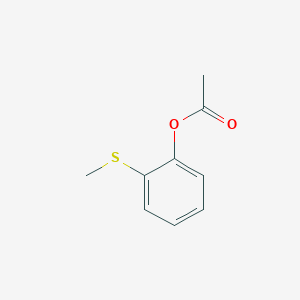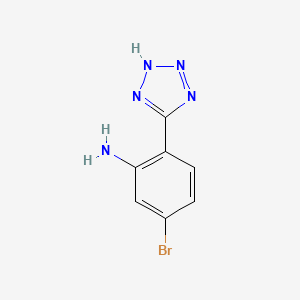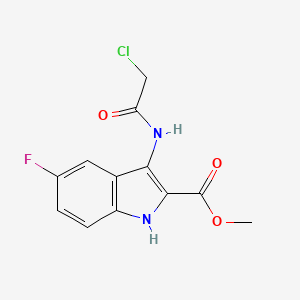![molecular formula C14H19ClN2O2 B3010600 N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide CAS No. 790263-92-2](/img/structure/B3010600.png)
N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide" is a chemical entity that can be synthesized and utilized in various chemical reactions. It is structurally related to other compounds that have been synthesized and characterized in the literature, such as N-alkoxy α-halogenoacetamides, N-aryl-2-chloroacetamides, and various substituted acetamides. These compounds have been studied for their potential applications in medicinal chemistry and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides to produce tetrahydro-1,4-benzodiazepine-3-one derivatives, which can be achieved under mild reaction conditions and is scalable . Similarly, N-aryl-2-chloroacetamides have been used as electrophilic building blocks for the synthesis of thiazolo[3,2-a]pyrimidinones . The synthesis of these compounds typically involves the elimination of by-products such as aniline or 2-aminobenzothiazole . Additionally, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has been reported, which involves a sequence of reactions starting from 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of related acetamides has been investigated using spectroscopic techniques such as FTIR and FT-Raman, as well as quantum chemical methods like ab initio and DFT studies . These studies provide insights into the structural, thermodynamical, and vibrational characteristics of the compounds. The influence of substituents on the characteristic frequencies of the amide group has also been analyzed .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For instance, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have been tested for antibacterial activity against various microorganisms . Additionally, the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives has been evaluated, although the results indicated a lack of significant activity in this regard .
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamides have been characterized through various analytical techniques. The crystal structures of some substituted acetamides have been determined, revealing the planarity of the phenyl rings and the acetamide group, as well as the effects of substitution on the molecular conformation . The synthesized compounds' purity has been confirmed by TLC, and their structures have been characterized by spectral data .
Aplicaciones Científicas De Investigación
Anticancer Activities
Several derivatives of N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide have been synthesized and evaluated for their potential anticancer activities. For instance, N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives, prepared by reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide, demonstrated notable anticancer activity in certain compounds (Tay, Yurttaş, & Demirayak, 2012). Similarly, new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides synthesized from N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides showed promising results as potential anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Antimicrobial and Cytotoxic Activity
The derivatives of this compound also demonstrate significant antimicrobial and cytotoxic activities. For example, a series of new azetidine-2-one derivatives of 1H-benzimidazole, synthesized from 2-chloro-N-phenylacetamide, exhibited good antibacterial activity and cytotoxic properties in vitro (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Herbicidal Activity
In agriculture, N-(1-Arylethenyl)-2-chloroacetamides, a derivative of the compound , were found to be effective herbicides against upland weeds (Okamoto, Kato, Kobutani, Ogasawara, Konnai, & Takematsu, 1991).
Application in Organic Synthesis
The compound has also been used as a building block in organic synthesis. For instance, it was used in the synthesis of fused thiazolo[3,2-a]pyrimidinones (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions
Moreover, derivatives of this compound have been studied for their photovoltaic efficiency and potential in ligand-protein interactions, contributing to the field of material sciences and molecular biology (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Anticonvulsant Activity
Additionally, studies have been conducted on the anticonvulsant activity of derivatives of this compound, contributing to neuropharmacology (El Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol’, Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide are currently unknown
Pharmacokinetics
Given its molecular weight of 28277 , it is likely to have good oral bioavailability as compounds with a molecular weight below 500 generally have good absorption and permeability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propiedades
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-8-14(18)16-9-13-11-17(6-7-19-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGTWKXELOOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)






![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)
![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)
![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)